1-(3'-Amino-3'-carboxypropyl)uracil
Overview
Description
Synthesis Analysis
A3CPU has been studied for its potential role in prebiotic chemistry, specifically in the polymerization of amino acids containing nucleotide bases. Research by Cheikh and Orgel (2005) explored the synthesis of peptides from nucleoamino acids, including 1-(3’-amino, 3’-carboxypropyl)uracil, in water when treated with N,N’-carbonyldiimidazole. The synthesis of various 1-substituted cytosine and uracil derivatives, including compounds with 3-carboxypropyl substituents, was described by Brown and Taylor (1972).Molecular Structure Analysis
The molecular formula of A3CPU is C8H11N3O4 . It is a modified version of uracil, a pyrimidine base that is found in RNA and DNA. It contains an additional carboxypropyl group and an amino group.Chemical Reactions Analysis
A3CPU has been used in the study of the polymerization of amino acids containing nucleotide bases. It has also been used in the synthesis of peptides from nucleoamino acids.Physical And Chemical Properties Analysis
The molecular weight of A3CPU is 213.19100 g/mol . Its exact mass is 213.07500 . The physical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Polymerization in Molecular Evolution
1-(3'-Amino-3'-carboxypropyl)uracil has been studied for its potential role in prebiotic chemistry, specifically in the polymerization of amino acids containing nucleotide bases. Research by Cheikh and Orgel (2005) explored the synthesis of peptides from nucleoamino acids, including 1-(3'-amino, 3'-carboxypropyl)uracil, in water when treated with N,N'-carbonyldiimidazole. These findings contribute to our understanding of molecular evolution and prebiotic chemistry (Cheikh & Orgel, 2005).
Synthesis of Uracil Derivatives
The synthesis of various 1-substituted cytosine and uracil derivatives, including compounds with 3-carboxypropyl substituents, was described by Brown and Taylor (1972). This research is significant for the development of novel uracil derivatives with potential applications in medicinal chemistry and biochemical studies (Brown & Taylor, 1972).
Nucleic Acid Research
A study by Plumbridge et al. (1980) involved the labeling of E. coli tRNAPhe with fluorescein isothiocyanate, exploiting the reactivity of the modified base X (3-(3-amino-3-carboxypropyl)uracil) in tRNA. This research provides insights into the application of 1-(3'-Amino-3'-carboxypropyl)uracil in the study of nucleic acids and tRNA structure and function (Plumbridge et al., 1980).
Crystal Structure Analysis
Investigations into the crystal and molecular structure of complexes involving uracil derivatives, as conducted by Colacio et al. (1990), highlight the relevance of 1-(3'-Amino-3'-carboxypropyl)uracil in crystallography and material science. Such research is crucial for understanding the structural properties of uracil derivatives and their potential applications in various scientific fields (Colacio et al., 1990).
Future Directions
The future directions of A3CPU research could involve further exploration of its potential applications in scientific research, particularly in the fields of prebiotic chemistry, molecular evolution, and nucleic acid research. Additionally, more research could be conducted to fully understand its mechanism of action and its physiological importance in mammals .
properties
IUPAC Name |
(2S)-2-amino-4-(2,4-dioxopyrimidin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c9-5(7(13)14)1-3-11-4-2-6(12)10-8(11)15/h2,4-5H,1,3,9H2,(H,13,14)(H,10,12,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUDOTYRCSMXFT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989591 | |
Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3'-Amino-3'-carboxypropyl)uracil | |
CAS RN |
69557-82-0 | |
Record name | 1-(3'-Amino-3'-carboxypropyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069557820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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